Dienogest Impurity D

描述

Dienogest Impurity D is used in monitoring and controlling impurity levels in Dienogest and its related formulations . It is stable to be shipped at room temperature .

Synthesis Analysis

The synthesis of Dienogest Impurity D involves evaluation and optimization of various parameters like sample preparation, chromatographic separation, detection, and quantification .

Molecular Structure Analysis

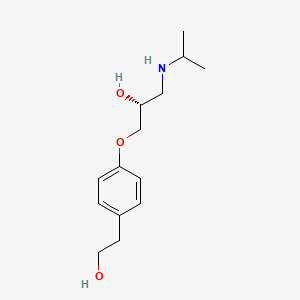

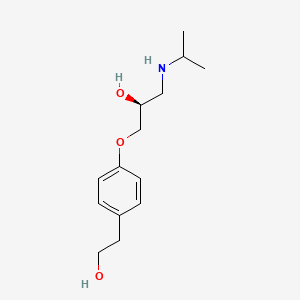

The molecular structure of Dienogest Impurity D is represented by the formula C22H29NO3 . More detailed information about its structure can be found in the PubChem database .

Chemical Reactions Analysis

Dienogest Impurity D has been subjected to stress degradation under different conditions recommended by ICH. The samples generated were used for degradation studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of Dienogest Impurity D can be found in the PubChem database .

科学研究应用

透明导电氧化物和杂质效应

- 杂质掺杂半导体:研究主要集中在 SnO2 和 In2O3 等 n 型半导体上,其中杂质掺杂(例如 SnO2: Sb 或 SnO2: F)在其应用中起着至关重要的作用 (南见,2000).

ZnO 中的电子和磁性

- ZnO 中的杂质电子:杂质电子的引入,例如 3d-(V, Ag) 电子,会显著影响 ZnO 的电子和磁性,这对自旋电子学和光电子学的应用至关重要 (Haq 等人,2014).

半导体和光子器件应用

- ZnO 作为半导体:ZnO 的高电子迁移率和受杂质和本征缺陷影响的宽带隙使其适用于各种器件,包括晶体管和光电探测器 (Janotti & Van de Walle,2009).

金属氧化物系统中的铁磁性

- 氧化物中的磁性杂质:已经探索了磁性杂质在 TiO2 和 ZnO 等非磁性金属氧化物中的影响,对器件中的自旋功能有影响 (Ogale,2010).

超导体中杂质诱导的电子态

- 杂质对超导体的影响:杂质在超导体中诱导准局部化态,影响其电子性质和应用 (Balatsky 等人,2004).

作用机制

Target of Action

Dienogest Impurity D, like Dienogest, primarily targets the progesterone receptor (PR) . The PR is a type of nuclear receptor that is activated by the steroid hormone progesterone. It plays a crucial role in the reproductive system, regulating processes such as menstruation and pregnancy .

Mode of Action

Dienogest Impurity D acts as an agonist at the progesterone receptor (PR) . This means it binds to the PR and activates it, mimicking the action of progesterone. This activation leads to a series of changes in the cell, including the regulation of gene expression .

Biochemical Pathways

Dienogest Impurity D affects several biochemical pathways. It has been found to regulate endoplasmic reticulum (ER) stress . Specifically, it modulates ER stress-induced CCAAT/enhancer-binding protein homologous protein (CHOP) expression through the activation of both PRKR-like ER kinase (PERK)/eukaryotic initiation factor 2α (eIF2α)/activating transcription factor 4 (ATF4) and inositol-requiring kinase 1 (IRE1)/TNF receptor-associated factor 2 (TRAF2)/apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) signaling .

Pharmacokinetics

Dienogest Impurity D, like Dienogest, is characterized by a high oral bioavailability of more than 90% . It is primarily bound to albumin in the blood, with about 10% of the drug circulating freely .

Result of Action

The activation of the PR by Dienogest Impurity D leads to a variety of molecular and cellular effects. It has been found to upregulate the induction of ER stress, leading to increased apoptosis (programmed cell death), and decreased proliferation and invasiveness of endometriotic cyst stromal cells . These changes were reversed by the ER stress inhibitor salubrinal .

Action Environment

Environmental factors can influence the action of Dienogest Impurity D. For instance, exposure to light can lead to the phototransformation of Dienogest, resulting in the formation of estrogenic products and increased environmental persistence via reversible photohydration . This suggests that light exposure could potentially alter the efficacy and stability of Dienogest Impurity D .

未来方向

While Dienogest Impurity D is currently used in monitoring and controlling impurity levels in Dienogest and its related formulations , more research is needed to further understand its properties and potential applications. It is also important to continue studying its safety profile and potential hazards .

属性

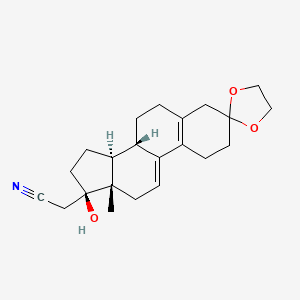

IUPAC Name |

2-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-20-7-4-17-16-5-9-22(25-12-13-26-22)14-15(16)2-3-18(17)19(20)6-8-21(20,24)10-11-23/h4,18-19,24H,2-3,5-10,12-14H2,1H3/t18-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVVXUDCCJGKOM-IVAOSVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC5(C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC5(C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)